molecular formula C16H9ClN4O2S B2840631 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 865249-45-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No. B2840631
CAS RN: 865249-45-2
M. Wt: 356.78
InChI Key: GBIIBNOFRIZKOG-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, also known as CBX-8, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family of compounds, which have been found to exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives with modifications in the 1,3,4-oxadiazol and benzothiazole moieties have shown significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher activities than the reference drug etoposide, highlighting the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of compounds similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has been studied, revealing that these compounds possess varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the usefulness of these compounds in developing new antimicrobial agents (Rajeeva et al., 2009).

Antimycobacterial Screening

New derivatives have been synthesized and screened for their in vitro antitubercular activities. Among these, specific compounds demonstrated promising lead molecule characteristics with minimal inhibitory concentrations indicating significant activity against Mycobacterium tuberculosis. This highlights the potential of these compounds in antitubercular drug development, without showing toxicity against normal cell lines, thus providing a basis for further drug development research (Nayak et al., 2016).

Nematocidal Activity

The study of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has revealed good nematocidal activity against specific nematodes. Compounds from this research displayed better effectiveness than some commercial agents, suggesting their role as promising leads for the development of new nematicides. The compounds also showed the ability to affect the nematode's motor activities and physiological functions, which could be advantageous in agricultural applications (Liu et al., 2022).

Plant Growth Regulation

Exploratory studies into synthetic routes for o-carboxyphenyl derivatives of heterocyclic compounds, including structures related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, have been conducted with the aim of testing these as plant growth regulators. This research provides insight into the potential agricultural applications of these compounds, highlighting the versatility of the chemical scaffold (Harris & Huppatz, 1978).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O2S/c17-10-6-2-1-5-9(10)14-20-21-16(23-14)19-13(22)15-18-11-7-3-4-8-12(11)24-15/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIIBNOFRIZKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

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